Gallium triethanolate

Description

Propriétés

IUPAC Name |

triethoxygallane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5O.Ga/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLHPQORLCHMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

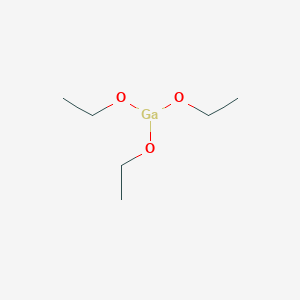

CCO[Ga](OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15GaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gallium triethanolate can be synthesized through the reaction of gallium metal with ethanol in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the reaction. The general reaction is as follows: [ \text{Ga} + 3 \text{C₂H₅OH} \rightarrow \text{Ga(C₂H₅O)₃} + \frac{3}{2} \text{H₂} ]

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of advanced purification techniques, such as distillation, is also common to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Gallium triethanolate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form gallium oxide.

Hydrolysis: Reacts with water to produce gallium hydroxide and ethanol.

Substitution: Can undergo ligand exchange reactions with other alcohols or amines.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air.

Hydrolysis: Requires the presence of water or moisture.

Substitution: Often carried out in the presence of a suitable solvent and under controlled temperature conditions.

Major Products Formed:

Oxidation: Gallium oxide (Ga₂O₃)

Hydrolysis: Gallium hydroxide (Ga(OH)₃) and ethanol

Substitution: Various gallium alkoxides or amides, depending on the substituent used.

Applications De Recherche Scientifique

Medicinal Applications

Gallium compounds, including gallium triethanolate, have shown promise in the treatment of various diseases, particularly cancer and microbial infections. The following subsections detail the specific applications and mechanisms of this compound in medicine.

Antineoplastic Activity

This compound exhibits antitumor properties by disrupting iron metabolism in cancer cells. This mechanism is similar to that of other gallium compounds, which have been shown to inhibit ribonucleotide reductase and induce apoptosis in malignant cells. For instance, gallium nitrate has demonstrated efficacy against several cancer types, including lymphoma and prostate cancer, by interfering with cellular processes such as DNA synthesis and mitochondrial function .

Table 1: Overview of Gallium Compounds in Cancer Treatment

| Gallium Compound | Cancer Types Investigated | Mechanism of Action |

|---|---|---|

| Gallium nitrate | Lymphoma, prostate cancer | Inhibition of DNA synthesis |

| Gallium maltolate | Hepatoma, lymphoma | Induction of apoptosis |

| Tris(8-quinolinato)Ga(III) | Lung cancer, melanoma | Disruption of iron homeostasis |

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various pathogens. By mimicking iron, gallium can disrupt iron-dependent processes in bacteria and fungi, leading to growth inhibition. This property is particularly valuable in treating infections caused by antibiotic-resistant strains .

Iron Disruption

Gallium compounds interfere with bacterial iron metabolism by substituting for iron in biological systems. This disruption leads to a decrease in bacterial viability and has potential implications for treating infections .

Reactive Oxygen Species Generation

This compound can induce the production of reactive oxygen species (ROS), which play a significant role in triggering apoptosis in cancer cells. The accumulation of ROS can lead to mitochondrial dysfunction and subsequent cell death .

Research Case Studies

Several studies have investigated the efficacy and safety of this compound and related compounds.

Clinical Trials

Recent clinical trials have focused on novel gallium complexes, including this compound derivatives, assessing their safety profiles and therapeutic effectiveness against various malignancies. For example, a study evaluated the use of gallium maltolate in patients with advanced cancers, demonstrating promising results with manageable side effects .

Preclinical Studies

Preclinical research has shown that this compound can effectively inhibit tumor growth in xenograft models. These studies highlight the compound's potential as a therapeutic agent against resistant cancer types .

Mécanisme D'action

The mechanism by which gallium triethanolate exerts its effects is primarily through its ability to mimic iron in biological systems. Gallium ions can substitute for iron in various biochemical pathways, disrupting processes such as DNA synthesis and cellular respiration. This property makes it a potential candidate for antimicrobial and anticancer therapies.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Gallium Trichloride (GaCl₃)

- Structure: GaCl₃ exists as a dimer (Ga₂Cl₆) in the solid state, whereas gallium triethanolate likely forms a monomer due to steric hindrance from triethanolate ligands .

- Lewis Acidity: GaCl₃ is a stronger Lewis acid than this compound, as evidenced by its widespread use in Friedel-Crafts alkylation and polymerization reactions. The bulkier triethanolate ligands in this compound reduce electrophilicity at the Ga(III) center .

- Solubility: GaCl₃ is highly soluble in both polar and nonpolar solvents, while this compound is expected to dissolve preferentially in polar solvents like water or ethanol due to its hydrophilic ligands.

- Applications: GaCl₃ serves as a precursor for gallium-based materials and catalysts, whereas this compound’s stability might make it suitable for controlled drug delivery or biocompatible coatings .

Gallium Nitrate (Ga(NO₃)₃)

- Biological Activity: Gallium nitrate inhibits ribonucleotide reductase (RNR) and protein tyrosine phosphatases (PTPases), disrupting DNA synthesis and cellular signaling in cancer cells . This compound may share these mechanisms if it releases Ga³⁺ ions, but its ligands could slow ion release, altering bioavailability.

- The triethanolate ligands might reduce toxicity compared to nitrate, enhancing biocompatibility .

- Stability: Nitrate ligands are labile, enabling rapid Ga³⁺ release, whereas triethanolate’s chelating effect could prolong Ga(III) retention in tissues .

Data Tables

Research Findings and Mechanistic Insights

- This compound might exhibit similar effects if intracellular Ga³⁺ release occurs.

- Ligand Influence: The triethanolate ligands could modulate gallium’s pharmacokinetics. For example, GaCl₃’s high reactivity limits its biomedical use, whereas triethanolate’s stability might improve tolerability .

Activité Biologique

Gallium triethanolate, a gallium alkoxide compound, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supplemented by data tables to provide a comprehensive overview.

Overview of this compound

This compound (Ga(OEt)₃) is synthesized from gallium oxide and ethanol. It crystallizes in colorless needles with a melting point of 144.5 °C and is known for its hygroscopic nature and volatility . The compound's biological activity is primarily attributed to gallium's ability to mimic iron, disrupting iron homeostasis in various biological systems.

-

Anticancer Activity :

- This compound exhibits significant anticancer properties by interfering with iron-dependent cellular processes. It inhibits ribonucleotide reductase, an enzyme critical for DNA synthesis, leading to apoptosis in cancer cells .

- The uptake of gallium by tumor cells is facilitated through transferrin receptors, which are overexpressed in many cancers due to their high iron demand .

-

Antimicrobial Effects :

- The compound demonstrates antimicrobial activity by competing with iron for binding sites in bacteria. This action disrupts bacterial iron metabolism and inhibits growth .

- Studies have shown that gallium can effectively combat various pathogens, including Pseudomonas aeruginosa, although some strains have developed resistance mechanisms .

- Osteogenic Properties :

- Hemostatic Effects :

Anticancer Studies

A study evaluating the effects of gallium compounds on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism involved the induction of oxidative stress and mitochondrial dysfunction, which are critical pathways leading to cancer cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of ribonucleotide reductase |

| A549 (Lung) | 20 | Induction of oxidative stress |

| HeLa (Cervical) | 10 | Mitochondrial dysfunction |

Antimicrobial Studies

In a comparative study against Pseudomonas aeruginosa, this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, showcasing its potential as an alternative treatment for antibiotic-resistant infections.

| Pathogen | MIC (µg/mL) | Comparison with Antibiotics |

|---|---|---|

| Pseudomonas aeruginosa | 5 | Gentamicin: 20 µg/mL |

| Staphylococcus aureus | 10 | Methicillin: 15 µg/mL |

Osteogenic Activity

A study involving animal models indicated that administration of this compound led to increased bone mineral density and enhanced healing in osteoporotic conditions.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing gallium triethanolate (Ga(OCH₂CH₂OH)₃) in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting gallium trichloride (GaCl₃) with triethanolamine under controlled stoichiometric conditions. A reflux setup in anhydrous ethanol is common, with inert gas purging to prevent oxidation. Purity is validated via elemental analysis (e.g., Ga content ≈ 24.5% by mass) and FT-IR to confirm ligand coordination .

- Data Validation : Reproducibility requires strict control of pH (maintained at 8–9) and reaction temperature (70–80°C). Post-synthesis, vacuum distillation removes solvents, and recrystallization in ethanol improves yield (typically 65–75%) .

Q. How is this compound characterized for structural and compositional integrity in academic research?

- Methodological Answer : Key techniques include:

- X-ray Diffraction (XRD) : To confirm crystalline structure and compare with reference databases (e.g., ICDD PDF-4+).

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds (e.g., mass loss at 180–220°C indicates ligand dissociation) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) verify ligand integrity and Ga coordination geometry .

Q. What are the primary research applications of this compound in semiconductor and optoelectronic studies?

- Methodological Answer : It serves as a precursor for gallium oxide (Ga₂O₃) thin films via chemical vapor deposition (CVD). Parameters such as carrier gas flow rate (e.g., 50–100 sccm Argon) and substrate temperature (400–600°C) influence film morphology and electrical properties. Applications include high-electron-mobility transistors (HEMTs) and UV photodetectors .

- Data Interpretation : Compare Hall effect measurements (e.g., carrier mobility ≈ 120 cm²/V·s) with TEM micrographs to correlate electrical performance with crystallinity .

Advanced Research Questions

Q. How do researchers address contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 180°C vs. 220°C) often arise from varying atmospheric conditions (e.g., N₂ vs. air). To resolve:

Replicate experiments under identical conditions (e.g., 5°C/min heating rate in inert gas).

Perform kinetic studies (e.g., Kissinger analysis) to model activation energy (Eₐ ≈ 95 kJ/mol) .

- Triangulation : Cross-reference TGA data with in-situ XRD to identify phase changes during heating .

Q. What strategies optimize this compound’s reactivity in sol-gel processes while minimizing hydrolysis?

- Methodological Answer : Controlled hydrolysis is achieved by:

- Ligand Modification : Substitute triethanolamine with bulkier ligands (e.g., triisopropanolamine) to sterically hinder premature Ga–O bond formation.

- Acidic Catalysis : Use acetic acid (0.1 M) to slow hydrolysis rates, enabling uniform gel network formation.

- In-situ Monitoring : Employ dynamic light scattering (DLS) to track particle size evolution (target: 10–50 nm) .

Q. How can computational modeling enhance the design of this compound-based precursors for epitaxial growth?

- Methodological Answer : Density functional theory (DFT) simulations predict ligand dissociation energies and surface adsorption mechanisms on substrates like sapphire (Al₂O₃). Key steps:

Model Ga-triethanolate interactions with OH-terminated surfaces (e.g., binding energy ≈ −2.3 eV).

Validate simulations with experimental XPS data (e.g., Ga 3d peak shifts ≈ 0.5 eV upon adsorption) .

Data Analysis and Reproducibility

Q. What frameworks ensure reproducibility in this compound-based thin-film studies?

- Methodological Answer : Adopt standardized protocols:

- Substrate Pretreatment : Specify cleaning methods (e.g., UV-ozone treatment for 30 min) to eliminate surface contaminants.

- Deposition Logs : Document precursor injection rates (e.g., 0.2 mL/min ± 0.02 mL) and chamber pressure (10⁻³ Torr).

- Open Data : Share raw XRD/TGA files in repositories like Zenodo with DOI links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.